ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate
Description
Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a fluorinated quinolone derivative characterized by a bicyclic core with substituents at positions 1 (ethyl), 3 (ethyl ester), 6 (methyl), and 7 (fluoro). This compound belongs to the 4-oxo-1,4-dihydroquinoline-3-carboxylate class, which is structurally analogous to early-generation quinolone antibiotics. Quinolone derivatives are frequently explored for antimicrobial activity, though the specific pharmacological profile of this compound remains less documented compared to its analogs .
Properties
IUPAC Name |
ethyl 1-ethyl-7-fluoro-6-methyl-4-oxoquinoline-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3/c1-4-17-8-11(15(19)20-5-2)14(18)10-6-9(3)12(16)7-13(10)17/h6-8H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNYCTFBNFWUCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=O)C2=C1C=C(C(=C2)C)F)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
1.1. Gould-Jacobs Cyclization
The quinoline core is synthesized via Gould-Jacobs cyclization, a high-temperature reaction (240–255°C in diphenyl ether) that forms the 4-oxo-1,4-dihydroquinoline scaffold. For example:
-
Precursor : Ethyl 3-(2,4-difluorophenylamino)malonate undergoes cyclization to yield the 4-oxo-quinoline backbone .
-
Reaction Conditions :
1.2. N-Alkylation
The 1-ethyl substituent is introduced via alkylation of the quinoline nitrogen:
-
Reagents : Ethyl bromide or benzyl bromide with sodium hydride in DMF .
-
Outcome : Substitution at N1 enhances steric and electronic effects, influencing downstream reactivity .
1.3. Esterification and Hydrolysis
The 3-carboxylate group is modified via ester hydrolysis:
-
Hydrolysis : Treatment with 10% NaOH in ethanol converts the ethyl ester to a carboxylic acid .
-
Applications : The carboxylic acid intermediate is critical for forming amides or metal complexes .
2.1. Fluorine Substitution
The 7-fluoro group participates in nucleophilic aromatic substitution (SNAr) under specific conditions:
-
Example : Reaction with piperazine derivatives in DMF/Et₃N replaces fluorine with nitrogen nucleophiles, yielding analogues with enhanced bioactivity .
-
Limitations : Steric hindrance from the 6-methyl group reduces reactivity at C7 .
2.2. Reduction of the 4-Oxo Group
Catalytic hydrogenation (e.g., Pd/C, H₂) reduces the 4-oxo group to a hydroxyl or methylene group:
Comparative Reactivity with Analogues
The reactivity profile diverges from structurally similar quinolones due to its 6-methyl and 1-ethyl substituents:
4.1. Amide Coupling
The carboxylic acid derivative reacts with amines to form bioactive amides:
-
Reagents : PyBrop (bromotrispyrrolidinophosphonium hexafluorophosphate) in DMF .
-
Example : Coupling with 4-ethylpiperazine yields derivatives with anticancer activity .
4.2. Metal Complexation
The 4-oxo and carboxylate groups coordinate transition metals (e.g., Cu²⁺, Fe³⁺), forming complexes studied for antimicrobial applications.
Stability and Degradation Pathways
Scientific Research Applications
Chemical Properties and Structure
The chemical formula of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is with a molecular weight of approximately 297.71 g/mol. The compound features a quinoline core, which is characteristic of many pharmacologically active agents.
Antimicrobial Activity
One of the primary applications of this compound lies in its antimicrobial properties . Research has shown that derivatives of quinoline, including this compound, exhibit significant activity against various bacterial strains. A study evaluating the antimicrobial efficacy of related compounds indicated that they possess minimum inhibitory concentrations (MICs) that are effective against pathogens such as Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus .
Table 1: Antimicrobial Efficacy
| Compound | MIC (μg/mL) against E. coli | MIC (μg/mL) against P. aeruginosa | MIC (μg/mL) against S. aureus |
|---|---|---|---|
| Ethyl 1-Ethyl-7-Fluoro... | <0.041 | <0.041 | <0.041 |
| Comparison Compound A | <0.24 | 15.6 | <0.24 |
| Comparison Compound B | <0.24 | 15.6 | <0.24 |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler quinoline derivatives. Various methods have been reported for synthesizing related compounds, which can be adapted to produce this specific compound .
Synthesis Method Overview
- Starting Materials : Utilize precursors such as substituted anilines and α,β-unsaturated carbonyl compounds.
- Reagents : Common reagents include bases like KOH and solvents such as DMF or ethanol.
- Conditions : Reactions may require heating under reflux or microwave irradiation for enhanced yields.
Pharmacological Insights
The pharmacological profile of this compound suggests potential use in treating bacterial infections due to its mechanism of action similar to that of fluoroquinolones, which inhibit DNA gyrase and topoisomerase IV .
Case Studies and Research Findings
Several studies have documented the efficacy of related compounds in clinical settings:
- Study on Norfloxacin Derivatives : A comprehensive evaluation indicated that modifications to the quinolone structure could enhance antibacterial activity while reducing toxicity .
- Clinical Trials : Trials involving derivatives have shown promising results in treating resistant bacterial strains, highlighting the potential for this compound in developing new antibiotics .
Mechanism of Action
The mechanism of action of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate involves its interaction with bacterial enzymes. The compound inhibits DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling of DNA, leading to bacterial cell death.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate are best understood through comparison with closely related quinolone derivatives. Below is a detailed analysis of key analogs, supported by experimental and synthetic data:
Structural Modifications and Substituent Effects
Physicochemical and Pharmacokinetic Comparisons
- Lipophilicity: The ethyl ester at position 3 in the target compound confers moderate lipophilicity, comparable to analogs like ethyl 7-fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate (logP ~2.1) . In contrast, trifluoromethyl-substituted derivatives exhibit higher logP values (~2.8), enhancing tissue penetration but risking toxicity .
- Solubility: Methoxy or amino groups (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) improve aqueous solubility via hydrogen bonding, whereas methyl or halogens reduce it .
- Metabolic Stability : Cyclopropyl substituents at N1 (e.g., in ciprofloxacin analogs) are associated with prolonged half-lives due to resistance to oxidative metabolism . The target compound’s ethyl group at N1 may confer faster clearance.
Crystallographic and Stability Data
- The target compound’s crystal packing is likely stabilized by C–H···O interactions, as seen in ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate (C···O = 3.065–3.537 Å) .
- Thermal stability varies with substituents: trifluoromethyl derivatives decompose at ~220°C, while methoxy analogs remain stable up to 250°C .
Biological Activity
Ethyl 1-ethyl-7-fluoro-6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticoagulant research. This article provides a detailed overview of its biological activity, supported by relevant data tables and case studies.
Chemical Structure and Properties
This compound has the following structural formula:
This compound belongs to the class of quinoline derivatives, which are known for their broad-spectrum biological activities.
Antimicrobial Activity
Antibacterial Properties
Research has shown that quinoline derivatives exhibit significant antibacterial activity. A study focused on various derivatives, including this compound, indicated that these compounds were effective against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 8 µg/mL to 50 µg/mL depending on the specific bacterial strain tested .
Case Study: Bactericidal Activity
In a comparative study, the compound was tested against S. aureus ATCC 6538. The results demonstrated a statistically significant reduction in colony-forming units (CFUs) at concentrations as low as 16 µg/mL, showcasing its potential as an effective bactericidal agent .
Anticoagulant Activity
Mechanism of Action
The anticoagulant activity of this compound has been evaluated through in vitro assays. The compound exhibited inhibition of coagulation factors, particularly Factor Xa and Factor XIa, indicating its potential as a novel anticoagulant .
Data Table: Anticoagulant Efficacy
| Compound Name | IC50 (μM) | Target Factor |
|---|---|---|
| Ethyl 1-Ethyl-7-Fluoro... | 10 - 30 | FXa |
| Rivaroxaban | 0.7 - 40 | FXa |
| Other Derivatives | Varies | FXIa |
The IC50 values suggest that while ethyl 1-ethyl-7-fluoro... is less potent than rivaroxaban, it still exhibits promising anticoagulant properties that warrant further investigation .
Structural Insights and Docking Studies
Molecular docking studies have been employed to understand the binding interactions between ethyl 1-ethyl-7-fluoro... and its target enzymes. These studies revealed that the compound fits well within the active sites of both FXa and FXIa, suggesting that modifications to its structure could enhance its potency and selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
